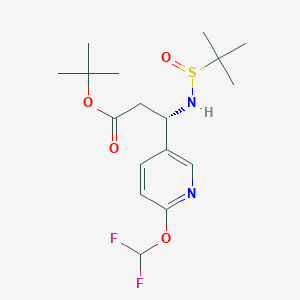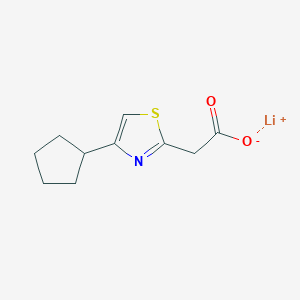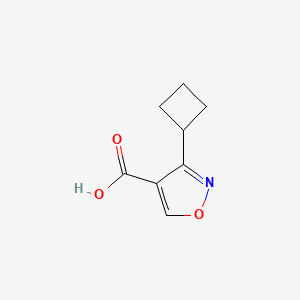
3-(1,1-Difluoroethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 3-(1,1-Difluoroethyl)piperidine is C7H13F2N.Chemical Reactions Analysis
Piperidines are widely used to convert ketones to enamines . They are substrates in the Stork enamine alkylation reaction . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 149.18 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated N-Heterocycles
3-Fluoro- and trifluoromethylthio-piperidines, analogs of 3-(1,1-Difluoroethyl)piperidine, are important in discovery chemistry. A method was reported for synthesizing these compounds with high functionality and chemoselective derivatization control (García-Vázquez et al., 2021).
Stereodynamic Behavior of Fluorinated Compounds
The stereodynamic behavior of various fluorinated compounds, including those similar to this compound, was studied using NMR spectroscopy. This research provided insights into the conformational properties of these molecules (Shainyan et al., 2008).
β-Selective C(sp3)-H Arylation
Palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, closely related to this compound, was developed, providing an efficient route to synthesize 3-aryl-N-Boc-piperidines (Millet & Baudoin, 2015).
Synthesis of Fluorinated Piperidines
The synthesis of 3-alkoxy-4,4-difluoropiperidines, which are structurally related to this compound, was achieved for the first time. These compounds are significant for their application in agrochemical and pharmaceutical chemistry (Surmont et al., 2009).
Synthesis of Conformationally Rigid Diamines
A novel method was proposed for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound closely related to this compound. This compound has significant importance in medicinal chemistry (Smaliy et al., 2011).
Synthesis of Fluorinated Nitrogen Heterocycles
The synthesis of fluorinated nitrogen heterocycles was achieved using gold catalysis combined with Selectfluor. This method is relevant for the synthesis of compounds similar to this compound (Simonneau et al., 2011).
Ring Expansion to Synthesize Piperidines
Ring expansion of (trifluoromethyl)prolinols was used to synthesize 3-substituted 2-(trifluoromethyl)piperidines, highlighting a method that could potentially be applied to synthesize derivatives of this compound (Rioton et al., 2015).
Synthesis of Aryl-Substituted Piperidines
Electrophilic chemistry involving 1,2,3,6-tetrahydropyridines in a superacid led to the synthesis of aryl-substituted piperidines, demonstrating a potential pathway for modifying this compound (Klumpp et al., 2001).
Liquid Crystal Synthesis
Piperidine derivatives, similar to this compound, were used to synthesize novel ester liquid crystals, indicating potential applications in material science (Hong et al., 2014).
Macrophage Activation Inhibition
A novel piperidine compound was found to inhibit macrophage activation and suppress graft rejection, suggesting potential immunomodulatory applications for similar compounds (Takeiri et al., 2011).
Corrosion Inhibition on Iron
Piperidine derivatives were investigated for their corrosion inhibition properties on iron, a study that could be relevant for derivatives of this compound (Kaya et al., 2016).
Safety and Hazards
Direcciones Futuras
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structure and target .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-(1,1-difluoroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-7(8,9)6-3-2-4-10-5-6/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHWCYYHALVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1545252-86-5 |
Source


|
| Record name | 3-(1,1-difluoroethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2453036.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-6-methoxynicotinamide](/img/structure/B2453037.png)
![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2453040.png)




![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)


![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2453051.png)
![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B2453052.png)
![N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide](/img/structure/B2453055.png)